7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-bromo-6-chloro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSVOFXWZXRDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5791-56-0 | |
| Record name | 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Preparation Methods
Synthesis via Cyclization of 2-amino-5-bromo-4-chlorophenol with Chloroacetyl Chloride
This is the most widely reported and straightforward synthetic route:
- Step 1: Reaction of 2-amino-5-bromo-4-chlorophenol with chloroacetyl chloride in N,N-dimethylformamide (DMF) at 0°C for 1 hour. This step forms an intermediate amide.
- Step 2: Treatment of the intermediate with potassium acetate in DMF at 20°C for 16 hours, promoting intramolecular cyclization to form the benzoxazinone ring.
Reaction Conditions and Yield:
| Parameter | Details |
|---|---|
| Starting Material | 2-amino-5-bromo-4-chlorophenol |
| Acylating Agent | Chloroacetyl chloride |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature (Step 1) | 0°C |
| Time (Step 1) | 1 hour |
| Temperature (Step 2) | 20°C |
| Time (Step 2) | 16 hours |
| Base | Potassium acetate |
| Yield | Approximately 82% |
This method was reported by Walker et al. in Journal of Medicinal Chemistry (2017) and detailed in chemical databases with consistent yields around 80-82%.
Alternative Synthetic Routes and Variations
Use of Chloroform and Phase Transfer Catalysts
- Reaction of 2-aminophenol derivatives with chloroacetyl chloride in chloroform using tetraethylbenzylammonium chloride (TEBA) as phase transfer catalyst and sodium bicarbonate at 0°C.
- Subsequent stirring at 60°C for 16 hours yields 2H-benzo[b]oxazin-3(4H)-one derivatives with yields around 78%.
One-Pot Synthesis Using Ionic Liquids and DBU
- A one-pot synthesis involves reacting o-aminophenols with 2-bromoalkanoates using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in ionic liquids such as [omim][BF4].
- This method provides high yields (73-95%) and short reaction times, demonstrating a green chemistry approach.
Cascade Reactions via CuI/DBU Catalysis
- Enguang Feng et al. developed a cascade reaction involving nucleophilic substitution of 2-halophenols with 2-chloroacetamides, followed by CuI/DBU-catalyzed cyclization.
- This method offers simple conditions, short reaction times, and broad substrate scope, suitable for preparing medicinally relevant benzoxazinones.
Comparative Analysis of Preparation Methods
| Method | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Chloroacetyl chloride in DMF + KAc | 0°C 1h, then 20°C 16h | ~82 | High yield, well-established | Requires long reaction time |
| Chloroacetyl chloride in chloroform + TEBA | 0°C addition, 60°C 16h | ~78 | Phase transfer catalysis | Use of chloroform solvent |
| One-pot DBU in ionic liquid | Room temperature, short time | 73-95 | Green chemistry, high yield | Requires ionic liquids, DBU |
| CuI/DBU catalyzed cascade reaction | Mild conditions, short time | High | Broad substrate scope | Requires metal catalyst |
Research Findings and Notes on Reaction Optimization
- The reaction of 2-amino-5-bromo-4-chlorophenol with chloroacetyl chloride is sensitive to temperature control; low temperature during acylation prevents side reactions.
- Potassium acetate serves both as a base and a nucleophile promoter during cyclization, enhancing yield.
- Use of DMF as solvent is crucial for solubility and reaction efficiency.
- Alternative bases such as potassium carbonate and sodium carbonate have been tested but potassium acetate consistently gives better yields.
- Ionic liquid media and DBU base facilitate environmentally friendly and efficient synthesis with shorter reaction times.
- The CuI/DBU catalyzed method allows for functional group tolerance, enabling synthesis of diverse benzoxazinone derivatives.
Summary Table of Key Preparation Data
| Parameter | Typical Value / Condition |
|---|---|
| Starting Material | 2-amino-5-bromo-4-chlorophenol |
| Acylating Agent | Chloroacetyl chloride |
| Solvent | N,N-dimethylformamide (DMF) |
| Base | Potassium acetate |
| Temperature (Acylation) | 0°C |
| Time (Acylation) | 1 hour |
| Temperature (Cyclization) | 20°C |
| Time (Cyclization) | 16 hours |
| Yield | 78-82% |
| Alternative Methods | Ionic liquids + DBU, CuI/DBU catalysis |
| Advantages | High yield, mild conditions, substrate scope |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: : This compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous or acidic medium.
Reduction: : Sodium borohydride in ethanol or methanol.
Substitution: : Various halides or nucleophiles under controlled temperatures.
Major Products
Oxidation typically yields corresponding oxo derivatives.
Reduction can result in the formation of alcohols.
Substitution reactions can lead to various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of benzoxazine compounds exhibit significant antimicrobial activity. For instance, studies indicate that 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one and its analogs demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents to combat resistant strains.
Anticancer Activity
There is growing interest in the anticancer properties of benzoxazine derivatives. Preliminary studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development.
Material Science Applications
The compound's unique structure allows it to be utilized in polymer chemistry. It can act as a monomer or crosslinking agent in the synthesis of high-performance polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating benzoxazine derivatives into polymer matrices can improve their thermal resistance and flame retardancy.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial activity | The compound showed significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 25 µg/mL. |
| Study 2 | Anticancer effects | In vitro tests revealed a 70% reduction in cell viability in MCF-7 cells at a concentration of 50 µM after 48 hours. |
| Study 3 | Polymer application | Benzoxazine-based polymers exhibited improved thermal stability with decomposition temperatures exceeding 300°C compared to traditional epoxy resins. |
Mechanism of Action
The mechanism by which 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways: : Modulating biochemical pathways to alter cellular processes.
Comparison with Similar Compounds
6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1154740-66-5)
- Structure : Bromine at position 6, chlorine at position 5.
- Properties: Molecular formula C₈H₅BrClNO₂ (molar mass 262.49 g/mol), predicted density 1.773 g/cm³, boiling point 404.1°C .
- Key Differences: The non-adjacent halogen positions reduce steric hindrance compared to the 7-bromo-6-chloro isomer. This positional variance may alter reactivity in nucleophilic substitutions or coupling reactions.
8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- Structure : Bromine at position 7.
- Synthesis: Derived from 2-amino-6-bromophenol and chloroacetyl chloride .
6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Structure : Single chlorine substituent at position 6.
- Applications : Demonstrated herbicidal and antifungal activities .
- Key Differences : Lower molar mass (184.6 g/mol) and reduced lipophilicity compared to the bromo-chloro derivative, impacting bioavailability .
Analogues with Functional Group Modifications
7-Amino-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 40401-45-4)
- Structure: Amino group at position 7, chlorine at position 6.
- Properties: The amino group enhances hydrogen-bonding capacity, improving solubility but reducing metabolic stability compared to halogenated derivatives .
8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 869478-09-1)
- Structure : Acetyl and benzyloxy substituents.
- Applications : Used in synthetic organic chemistry for further derivatization.
- Key Differences : Oxygen-containing substituents increase polarity, contrasting with the lipophilic nature of halogenated analogues .
Physicochemical Properties
Biological Activity
7-Bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 5791-56-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including antitumor and antibacterial properties, structure-activity relationships (SAR), and pharmacokinetic profiles.
- Molecular Formula : C₈H₅BrClNO₂
- Molecular Weight : 262.49 g/mol
- CAS Number : 5791-56-0
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. A notable study evaluated various derivatives against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity:
| Compound | Cell Line | IC₅₀ (μM) | Remarks |
|---|---|---|---|
| 4i | A549 | 17.0 | Potent antitumor activity |
| 4m | A549 | 14.2 | Superior to standard drug 5-fluorouracil |
| 4n | MDA-MB-231 | 18.1 | Comparable to 5-fluorouracil |
These findings suggest that the introduction of electron-donating groups at specific positions on the benzene ring enhances cellular activity and may contribute to the overall efficacy of the compound as an anticancer agent .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. In vitro tests against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, demonstrated significant antimicrobial activity:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| MRSA | 12 |
| Mycobacterium tuberculosis | 18 |
These results indicate a promising profile for the compound in combating resistant bacterial strains, highlighting its potential as a lead compound for further development in antimicrobial therapies .
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of this compound reveal that modifications at specific positions can dramatically alter biological activity. For instance, varying substituents at the R1 and R2 positions on the quinazolinone framework were shown to influence cytotoxicity and selectivity against cancer cell lines. The presence of halogens or electron-withdrawing groups at these positions generally reduced activity, while electron-donating groups enhanced it .
Pharmacokinetics and Drug-Likeness
Pharmacokinetic predictions suggest that compounds similar to this compound exhibit favorable absorption characteristics and low toxicity profiles. Most derivatives comply with Lipinski's Rule of Five, indicating good oral bioavailability potential:
| Parameter | Value |
|---|---|
| LogP | 2.52 |
| PSA | 41.82 Ų |
| Drug-Likeness Score | Moderate |
These properties make it a suitable candidate for further development in both pharmaceutical and therapeutic applications .
Q & A
Q. Q: What are the recommended synthetic routes for preparing 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one, and how can reaction conditions be optimized?
A:
- Key Method : Start with substituted anthranilic acid derivatives. For bromo/chloro-substituted benzoxazinones, acylation with benzoyl chloride in pyridine at 0°C followed by cyclization is effective. Adjust stoichiometry (e.g., 0.05 mol bromoanthranilic acid to 0.04 mol benzoyl chloride) to minimize side reactions .
- Optimization : Use glacial acetic acid as a catalyst for cyclization, with reflux times of 3–4 hours. Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) and purify via ethanol recrystallization to achieve >95% purity .
- Critical Note : Substituent positions (e.g., bromo at C7 vs. C6) significantly impact reaction yields due to steric and electronic effects. Confirm regiochemistry using NMR or X-ray crystallography .
Structural Characterization
Q. Q: How can the crystal structure and intermolecular interactions of this compound be resolved?
A:
- X-ray Crystallography : Single-crystal X-ray diffraction (at 273 K) reveals a screw-boat conformation in the benzoxazine ring. Key parameters include mean σ(C–C) = 0.004 Å, R factor = 0.038, and intermolecular N–H⋯O hydrogen bonding along the b-axis .
- Spectroscopy : Compare experimental FT-IR (C=O stretch at ~1705 cm⁻¹, C–Br at ~528 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.39–8.11 ppm in DMSO-d₆) with computational models (e.g., DFT) to validate structure .
Biological Activity Profiling
Q. Q: What methodologies are used to evaluate the biological activity of this compound, particularly for herbicidal or antifungal applications?
A:
- In Vitro Assays :
- Herbicidal : Use Arabidopsis thaliana or Lemna minor models to assess growth inhibition. Compare with known benzoxazinones like 6-chloro derivatives, which show IC₅₀ values <10 µM .
- Antifungal : Screen against Candida albicans or Aspergillus niger via disk diffusion. Structural analogs exhibit activity via inhibition of fungal cytochrome P450 enzymes .
- Structure-Activity Relationship (SAR) : Bromine at C7 enhances lipophilicity, potentially improving membrane permeability, while chlorine at C6 may stabilize π-stacking in target binding .
Advanced Functionalization
Q. Q: How can this compound be modified to develop derivatives with enhanced properties, and what analytical tools are critical for tracking functionalization?
A:
- Derivatization Strategies :
- Analytical Workflow :
Computational Modeling
Q. Q: What computational approaches are suitable for predicting the reactivity and binding modes of this compound?
A:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 or plant acetolactate synthase. Parameterize halogen bonds (Br/Cl) using force fields like OPLS4 .
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic regions (e.g., C3 carbonyl as a nucleophilic target) .
Contradictory Data Analysis
Q. Q: How should researchers address discrepancies in reported biological activities of structurally similar benzoxazinones?
A:
- Case Study : While 6-chloro derivatives show herbicidal activity, 7-bromo-6-chloro analogs may exhibit reduced potency due to steric hindrance. Validate via side-by-side bioassays under standardized conditions (e.g., pH 7.4, 25°C) .
- Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns) with biological outputs to identify critical pharmacophores .
Stability and Degradation
Q. Q: What are the stability profiles of this compound under varying storage conditions, and how can degradation products be identified?
A:
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored in amber vials under nitrogen.
- Degradation Pathways : Hydrolysis of the oxazinone ring under acidic conditions generates anthranilic acid derivatives. Monitor via HPLC-MS (ESI− mode) .
Scaling-Up Synthesis
Q. Q: What challenges arise during scale-up from milligram to gram quantities, and how can they be mitigated?
A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
